3-Fluoro-2-(methylsulphonyl)benzonitrile
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Overview
Description
3-Fluoro-2-(methylsulphonyl)benzonitrile is an organic compound with the molecular formula C8H6FNO2S and a molecular weight of 199.2 g/mol . This compound is characterized by the presence of a fluorine atom, a methylsulphonyl group, and a benzonitrile moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of various substituted benzonitriles.
Industrial Production Methods
Industrial production of 3-Fluoro-2-(methylsulphonyl)benzonitrile may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps such as purification and crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(methylsulphonyl)benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulphonyl group can be oxidized or reduced to form various derivatives.
Coupling Reactions: The benzonitrile moiety can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce sulfoxides or sulfones.
Scientific Research Applications
3-Fluoro-2-(methylsulphonyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of fluorinated compounds for biological studies.
Medicine: The compound is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(methylsulphonyl)benzonitrile involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methylsulphonyl group can modulate its chemical reactivity. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-(methylsulphonyl)benzonitrile: Similar in structure but with the methylsulphonyl group at a different position.
3-Fluoro-5-((7-(methylsulphonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile: A more complex derivative with additional functional groups.
Uniqueness
3-Fluoro-2-(methylsulphonyl)benzonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H6FNO2S |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-fluoro-2-methylsulfonylbenzonitrile |
InChI |
InChI=1S/C8H6FNO2S/c1-13(11,12)8-6(5-10)3-2-4-7(8)9/h2-4H,1H3 |
InChI Key |
BWRFCHWRGSTXDA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=C1F)C#N |
Origin of Product |
United States |
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